2,6-Dibromo-3-fluoroaniline
Overview
Description
2,6-Dibromo-3-fluoroaniline is a halogenated aniline compound . It has the chemical formula C6H4Br2FN and is commonly used as a building block in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one amine group . Quantum chemical calculations have been performed to analyze the optimized molecular structure, energies, and vibrational frequencies of similar compounds .Physical and Chemical Properties Analysis
This compound is a grey-purple to brown crystalline powder . Its molecular weight is 268.91 . More detailed physical and chemical properties are not available in the searched resources.Scientific Research Applications
Applications in Structural Analysis
Crystal and Molecular Structure Analysis 2,6-Dibromo-3-fluoroaniline and its derivatives have been studied for their crystal and molecular structures. The structure of 2,6-dibromo-3-chloro-4-fluoroaniline, for instance, has been determined, revealing monoclinic crystals and classical intra- and intermolecular hydrogen bonds, along with a series of dispersive halogen interactions in the crystal structure (Betz, 2015).
Applications in Spectroscopy and Chemical Analysis
Spectroscopic Property Analysis Quantum chemical calculations have been conducted to analyze the spectroscopic properties and nonlinear optical activity of this compound derivatives. Studies involving Fourier transform infrared (FT-IR) and Raman spectra, along with calculations of molecular structure, energies, and vibrational analysis, highlight the substance's geometric structure and vibrational frequencies. The effects of various substituents on vibrational frequencies have also been explored (Eşme & Sagdinc, 2018).
Applications in Biodegradation
Biodegradation Studies Research on the degradation of fluoroanilines, such as 3-fluoroaniline, by specific bacterial strains (e.g., Rhizobium sp.) has been conducted. These studies not only reveal the pathways of biodegradation but also highlight the environmental relevance of fluoroanilines due to their extensive industrial applications and low natural biodegradability. The ability of certain bacterial strains to degrade fluoroanilines and the kinetics of this process provide insight into potential environmental and industrial applications (Zhao et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2,6-Dibromo-3-fluoroaniline is the prostaglandin D2 receptor . This receptor plays a crucial role in mediating allergic reactions, including allergic rhinitis .
Mode of Action
This compound interacts with the prostaglandin D2 receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the receptor from triggering the usual response to prostaglandin D2 .
Biochemical Pathways
By blocking the prostaglandin d2 receptor, it likely disrupts the signaling pathways that lead to inflammation and other allergic responses .
Result of Action
By acting as an antagonist to the prostaglandin D2 receptor, this compound can help to alleviate the symptoms of allergic rhinitis . This is achieved by preventing the receptor from triggering the usual inflammatory and allergic responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its recommended storage conditions . Additionally, the compound’s efficacy could potentially be influenced by factors such as the patient’s health status, the presence of other medications, and individual genetic variations.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,6-Dibromo-3-fluoroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This can result in prolonged stimulation of cholinergic receptors and subsequent physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often dose-dependent and can be attributed to the accumulation of the compound and its metabolites in various tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes phase I metabolism, leading to the formation of hydroxylated metabolites. These metabolites can further undergo phase II metabolism, resulting in conjugation with glucuronic acid or sulfate, which facilitates their excretion from the body. The interaction with metabolic enzymes can also affect the overall metabolic flux and levels of other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity, which affects its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity. For example, the accumulation of this compound in the mitochondria can affect mitochondrial function and energy production .
Properties
IUPAC Name |
2,6-dibromo-3-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQXIZQADYBANA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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